
N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide derivatives involves various chemical processes. These compounds are typically synthesized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. Specific examples include derivatives like N-(arylcarbamothioyl)cyclohexanecarboxamide, where different aryl substituents are added to the molecular structure (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using X-ray diffraction studies. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide exhibits a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring (Özer et al., 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and interaction with different substances. The reactivity is often analyzed using techniques such as Density Functional Theory (DFT) and is characterized by the presence of intramolecular and intermolecular hydrogen bonds which stabilize the molecular conformation (Ozer, Solmaz & Arslan, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-10-8-11(2)14(13(16)9-10)17-15(18)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVBVONQTMZAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)
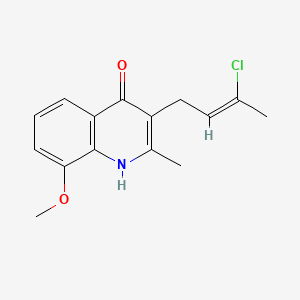
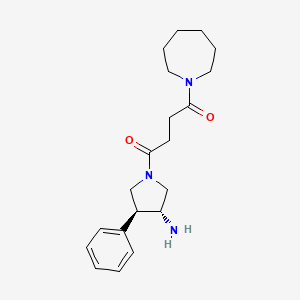
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
![3-(3-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5640344.png)
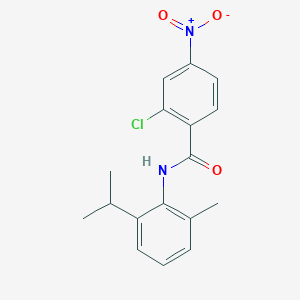
![N-ethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5640371.png)
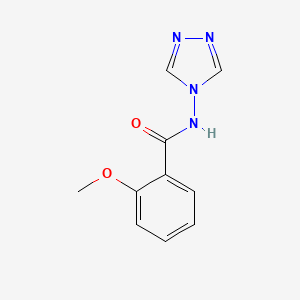
![1-[(dimethylamino)(3-fluorophenyl)acetyl]-4-phenyl-4-piperidinol](/img/structure/B5640384.png)
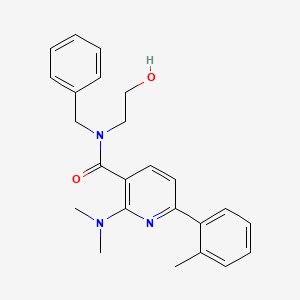
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5640396.png)
![(1S*,5R*)-3-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640407.png)